Piribedil mesylate

Description

Historical Context and Initial Pharmacological Classification

Piribedil (B1678447) first entered clinical use in 1969, establishing itself as one of the early dopamine (B1211576) agonists developed for therapeutic purposes. conicet.gov.areurekaselect.comnih.gov It is chemically classified as a piperazine (B1678402) derivative and belongs to the class of non-ergoline dopamine agonists. conicet.gov.areurekaselect.comncats.iowikipedia.org Its initial development and subsequent research focused on its potential to alleviate symptoms associated with Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons.

Pharmacologically, piribedil mesylate's core mechanism of action involves acting as a dopamine D2 and D3 receptor agonist. conicet.gov.areurekaselect.comnih.govncats.iowikipedia.orgpatsnap.comcapes.gov.brnih.govnih.govmedchemexpress.comtouchneurology.comnih.gov It demonstrates a particular affinity for the D3 receptor subtype, which is implicated in mood regulation and cognitive functions. conicet.gov.ar Furthermore, piribedil mesylate functions as an alpha-2 adrenergic receptor antagonist. conicet.gov.areurekaselect.comnih.govwikipedia.orgpatsnap.comcapes.gov.brnih.govnih.govmedchemexpress.comtouchneurology.comspringermedizin.deresearchgate.netmedchemexpress.compatsnap.com This dual action—dopamine agonism and alpha-2 antagonism—differentiates it from some other dopaminergic agents and provides a basis for its diverse neuropharmacological effects. Its interactions with other neurotransmitter systems, such as serotoninergic, cholinergic, and histaminergic receptors, are minimal. conicet.gov.areurekaselect.com

Academic Relevance and Research Landscape of Piribedil Mesylate

The academic relevance of piribedil mesylate is substantial, particularly in the study of neurodegenerative diseases and cognitive impairments. Its established role in managing Parkinson's disease symptoms has driven extensive research, both in preclinical models and clinical trials, exploring its efficacy as monotherapy and in combination with levodopa (B1675098). conicet.gov.areurekaselect.comnih.govncats.iocapes.gov.brnih.govtouchneurology.comnih.govresearchgate.netnih.gov

Key Areas of Research:

Parkinson's Disease (PD) Motor Symptoms: Piribedil mesylate's ability to stimulate dopamine receptors in the striatum, a key area for motor control, makes it a subject of study for improving bradykinesia, rigidity, and tremor in PD. conicet.gov.arnih.govpatsnap.comnih.gov Preclinical studies using animal models of PD, such as those induced by MPTP or 6-hydroxydopamine (6-OHDA), have been instrumental in understanding its motor effects and its potential to mitigate levodopa-induced dyskinesias. capes.gov.brnih.govnih.gov

L-DOPA-Induced Dyskinesias: Research has investigated the role of piribedil mesylate's alpha-2 adrenergic antagonism in modulating levodopa-induced dyskinesias (abnormal involuntary movements). Studies in rodent models suggest that piribedil's effects on different subclasses of dyskinesias may be differentially influenced by alpha-2 adrenergic receptor activity. capes.gov.brnih.gov

Cognitive Function and Non-Motor Symptoms: Beyond motor deficits, piribedil mesylate is researched for its impact on non-motor symptoms prevalent in PD and aging. Evidence suggests it can improve cognitive functions such as attention, memory, and executive function, as well as mood. conicet.gov.areurekaselect.comncats.iopatsnap.compatsnap.com Its alpha-2 adrenergic antagonism is theorized to contribute to enhanced alertness and cognitive performance. patsnap.compatsnap.com

Neuroprotection and Vascular Effects: Some research points to piribedil mesylate's potential for neuroprotection, possibly mediated by its effects on cerebral blood flow, which could enhance nutrient and oxygen delivery to neurons. patsnap.com

Mood and Depression: Preclinical studies have explored piribedil mesylate's antidepressant-like properties in rodent models, primarily linking these effects to its interaction with D2 dopamine receptors. nih.gov

The unique combination of dopamine D2/D3 agonism and alpha-2 adrenergic antagonism provides piribedil mesylate with a distinct pharmacological profile, making it a valuable subject for ongoing neuropharmacological investigations.

Table 1: Effects of Piribedil on L-DOPA-Induced Dyskinesias in 6-OHDA-Lesioned Rats

This table summarizes findings from studies investigating piribedil mesylate's impact on abnormal involuntary movements (AIMs) in a rat model of Parkinson's disease, often induced by chronic levodopa treatment. These models are crucial for understanding the drug's potential to manage motor complications associated with PD therapy.

| Treatment Group / Dose | Turning Behaviour | Locomotive Dyskinesia (LD) | Axial Dystonia (AD) | Orolingual Dyskinesia (OD) | Forelimb Dyskinesia (FD) | Reference |

| L-DOPA Control | Baseline | Baseline | Baseline | Baseline | Baseline | capes.gov.brnih.gov |

| Piribedil (5 mg/kg) | Reduced | No significant change | Reduced | Reduced | Reduced | capes.gov.brnih.gov |

| Piribedil (15 mg/kg) | No significant change | No significant change | No significant change | No significant change | No significant change | capes.gov.brnih.gov |

| Piribedil (40 mg/kg) | Reduced | Increased | Reduced | Reduced | Reduced | capes.gov.brnih.gov |

| Idazoxan (α2 Antagonist) | Reduced | No significant change | Reduced | Reduced | Reduced | capes.gov.brnih.gov |

| Clonidine (α2 Agonist) | Reduced | Reduced | Reduced | Reduced | Reduced | capes.gov.brnih.gov |

Note: "Reduced" indicates a statistically significant decrease compared to the L-DOPA control group. "Increased" indicates a statistically significant increase. "No significant change" indicates no statistically significant difference from the control group.

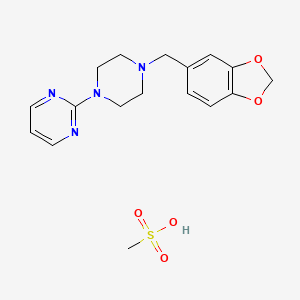

Structure

3D Structure of Parent

Properties

CAS No. |

52293-23-9 |

|---|---|

Molecular Formula |

C17H22N4O5S |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;methanesulfonic acid |

InChI |

InChI=1S/C16H18N4O2.CH4O3S/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;1-5(2,3)4/h1-5,10H,6-9,11-12H2;1H3,(H,2,3,4) |

InChI Key |

DEZKFCIOSKCCHK-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |

Other CAS No. |

52293-23-9 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

3605-01-4 (Parent) |

solubility |

59.2 [ug/mL] |

Synonyms |

ET 495 ET-495 ET495 EU 4200 EU-4200 EU4200 Hydrochloride, Piribedil Mesylate, Piribedil Mono-hydrochloride, Piribedil Piribedil Piribedil Hydrochloride Piribedil Mesylate Piribedil Mono hydrochloride Piribedil Mono-hydrochloride Piribendyl Trivastal |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Piribedil Mesylate

Established Synthetic Pathways for Piribedil (B1678447) Mesylate

The synthesis of piribedil typically involves the coupling of two main structural fragments: a pyrimidine (B1678525) moiety and a piperonyl-substituted piperazine (B1678402) moiety. Various approaches have been documented, differing in their starting materials and reaction sequences.

Conventional Synthetic Routes and Methodologies

Several conventional synthetic routes have been employed for the preparation of piribedil. These often involve multi-step processes, with key intermediates being 1-(2-pyrimidyl)piperazine and piperonyl chloride or piperonylaldehyde.

One common strategy involves the synthesis of 1-(2-pyrimidyl)piperazine from 2-chloropyrimidine (B141910) and piperazine. This reaction, often carried out in refluxing 95% ethanol (B145695), can yield 1-(2-pyrimidyl)piperazine, though yields may be moderate (e.g., around 60%) and prone to disubstitution if not carefully controlled google.com.

Subsequently, this pyrimidine-piperazine intermediate is reacted with a piperonyl derivative. For instance, piperonyl chloride can be used in an N-alkylation reaction with 1-(2-pyrimidyl)piperazine to form piribedil google.com. Alternatively, piperonylaldehyde can be reacted with piperazine via a reductive amination to form piperonyl piperazine, which is then N-alkylated with 2-chloropyrimidine google.com. Another described route utilizes piperonyl cyclonene as a starting material, which is converted to piperonyl chloride via a Blanc reaction. This piperonyl chloride is then subjected to N-alkylation with 1-(2-pyrimidyl)piperazine to yield piribedil google.com.

A summarized view of some conventional routes highlights the core building blocks:

| Route Type | Key Starting Materials | Key Intermediate(s) | Final Coupling Step |

| Route A google.com | 2-Chloropyrimidine, Piperazine, Piperonyl chloride | 1-(2-Pyrimidyl)piperazine | N-alkylation of 1-(2-pyrimidyl)piperazine with piperonyl chloride |

| Route B google.com | Piperonylaldehyde, Piperazine, 2-Chloropyrimidine | Piperonyl piperazine, 1-(2-Pyrimidyl)piperazine | N-alkylation of piperonyl piperazine with 2-chloropyrimidine |

| Route C google.com | Piperonyl cyclonene, Piperazine, Paraformaldehyde, Dichloropyrimidine | Piperonyl piperazine | Reaction of piperonyl piperazine with dichloropyrimidine |

Optimized Synthesis and Purification Approaches

Efforts have been made to optimize the synthesis of piribedil, focusing on improving yields, reducing by-products, and simplifying reaction conditions. For instance, the synthesis of 1-(2-pyrimidyl)piperazine can be improved by reducing the reaction temperature, optimizing the molar ratio of piperazine to 2-chloropyrimidine, and employing a slow dropping addition of 2-chloropyrimidine to minimize double alkylation and achieve yields exceeding 90% google.com. The use of less toxic and easily reclaimable solvents such as ethanol or isopropanol (B130326) for the N-alkylation step has also been explored google.com.

A particularly significant area of optimization has been the purification of piribedil. Crude piribedil obtained from synthesis often has a purity of around 98% and may appear as a light yellow powder google.com. An effective purification method involves dissolving the crude piribedil in a mixture of water and ethanol, heating the solution to boiling, and then filtering the hot liquid. Subsequent cooling of the filtrate allows for the crystallization of highly pure piribedil, achieving purities as high as 99.8% google.com. This process typically involves:

Step a: Mixing piribedil solid (purity ≤ 98 wt%) with water.

Step b: Heating the mixture to boiling or near boiling point.

Step c: Adding ethanol to the hot mixture while maintaining the temperature between 60–100 °C to achieve a clear liquid.

Step d: Filtering the hot clear liquid.

Step e: Cooling the filtrate to induce crystallization.

Step f: Isolating and drying the resulting white solid.

| Purification Step | Solvent System | Temperature Range | Outcome | Purity Improvement |

| Initial | N/A | N/A | Crude piribedil (light yellow powder) | ~98% |

| Recrystallization | Water + 95% Ethanol | 60–100 °C (heating) | White crystalline solid | Up to 99.8% |

One novel approach described for piribedil synthesis involves a one-step synthesis of piperonylpiperazine using piperonyl cyclonene, piperazine, and paraformaldehyde under hydrochloric acid conditions, followed by reaction with dichloropyrimidine to yield piribedil. This method is noted for simplified steps, reduced waste, and increased utilization of reagents, presenting a more environmentally friendly alternative google.com.

Design and Development of Piribedil Mesylate Analogs and Derivatives

Molecular and Cellular Pharmacodynamics of Piribedil Mesylate

Neurotransmitter Receptor Binding Profiles and Affinities

Piribedil's pharmacodynamic profile is characterized by its activity as a partial agonist at dopamine (B1211576) D2 and D3 receptors and as an antagonist at α2-adrenergic receptors. nih.govnih.gov It demonstrates minimal interaction with serotoninergic, cholinergic, and histaminergic receptors. conicet.gov.arnih.gov

Piribedil (B1678447) acts as a selective, non-ergot partial agonist at dopamine D2 and D3 receptors. nih.govcambridge.org Its affinity for these receptors is considered lower than that of other non-ergot dopamine agonists like pramipexole (B1678040) and ropinirole. cambridge.org The partial agonism of piribedil is thought to be sufficient for clinical efficacy in states of dopamine depletion while potentially limiting overstimulation. nih.govcambridge.org

Studies have shown that piribedil has a significantly higher affinity for the D3 receptor subtype compared to the D2-like receptor family (D2, D3, and D4). nih.gov An autoradiographic study revealed that piribedil is a potent inhibitor at dopamine D3 receptors in the limbic regions of the rat brain, with an IC50 value between 30 and 60 nM. nih.gov In contrast, its IC50 for the broader D2-like receptor family ranged from 100 to 1000 nM. nih.govsigmaaldrich.com This suggests an approximately 20-fold higher affinity for D3 receptors. nih.gov At the D4 receptor subtype, piribedil has been reported to act as an antagonist. wikipedia.orgdrugbank.com Piribedil shows very low affinity for the D1 receptor subtype. nih.gov

Table 1: Piribedil Binding Affinities (Ki) and Activities at Dopamine Receptor Subtypes This table is interactive. Users can sort columns by clicking on the headers.

| Receptor Subtype | Binding Affinity (Ki or IC50) | Receptor Activity | Reference |

|---|---|---|---|

| D2 | pKi = 6.9; Ki = 1.3 x 10⁻⁷ mol/L | Partial Agonist | nih.govresearchgate.net |

| D3 | IC50 = 30-60 nM; Ki = 2.4 x 10⁻⁷ mol/L | Partial Agonist | nih.govresearchgate.net |

| D4 | - | Antagonist | wikipedia.orgdrugbank.com |

| D1 | > 50% inhibition only at 10⁻⁵ M | Very Low Affinity | nih.gov |

A distinctive feature of piribedil's pharmacological profile is its antagonist activity at alpha-2 (α2) adrenergic receptors. conicet.gov.arwikipedia.orgnih.gov This action is thought to contribute to its therapeutic effects by enhancing noradrenergic, dopaminergic, and cholinergic transmission. nih.gov Piribedil demonstrates comparable affinity for the human α2A and α2C adrenoceptor subtypes, with pKi values of 7.1 and 7.2, respectively. nih.gov Its affinity for the α2B subtype is lower, with a pKi of 6.5. nih.gov

Functionally, piribedil acts as a competitive antagonist at α2A and α2C receptors. nih.gov This antagonism leads to an increased firing rate of neurons in the locus coeruleus and an elevation in the cerebral turnover of noradrenaline. conicet.gov.arnih.gov Blockade of α2-adrenoceptors is also believed to contribute to potential antidepressant effects and the promotion of neurogenesis in the hippocampus. cambridge.org

Table 2: Piribedil Binding Affinities (pKi) and Activities at Alpha-2 Adrenergic Receptor Subtypes This table is interactive. Users can sort columns by clicking on the headers.

| Receptor Subtype | Binding Affinity (pKi) | Receptor Activity | Reference |

|---|---|---|---|

| α2A | 7.1 | Antagonist | nih.gov |

| α2B | 6.5 | Lower Affinity Antagonist | nih.gov |

| α2C | 7.2 | Antagonist | nih.gov |

Piribedil exhibits minimal affinity for most serotonin (B10506) (5-HT) receptors. conicet.gov.arnih.gov Studies have shown it to be inactive at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. researchgate.net However, some evidence suggests weak partial agonist activity at 5-HT1A receptors. researchgate.net Its interaction with cholinergic and histaminergic receptors is considered negligible. conicet.gov.arnih.govcambridge.org This selectivity helps to differentiate its profile from other dopamine agonists that may have more significant serotonergic activity. nih.gov

Serotonin and Other Neurotransmitter Receptor Modulations

Intracellular Signaling Pathways Mediated by Piribedil Mesylate

As a D2/D3 receptor partial agonist, piribedil's actions are mediated through G protein-coupled receptors (GPCRs). The D2-like family of dopamine receptors, including D2, D3, and D4, typically couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

Piribedil's antagonist action at α2-adrenergic receptors also involves GPCRs. nih.gov At these receptors, it competitively blocks the signaling induced by norepinephrine (B1679862). nih.gov While primarily an antagonist, under certain experimental conditions with highly sensitive fusion proteins, piribedil has shown weak partial agonist properties, weakly inducing mitogen-activated protein kinase (MAPK) phosphorylation via α2A-receptors while attenuating the stronger phosphorylation induced by norepinephrine. nih.gov

Modulation of Neurotransmitter Synthesis, Release, and Metabolism

Piribedil's interaction with presynaptic autoreceptors leads to the modulation of neurotransmitter synthesis and release. By acting as an agonist at presynaptic D2/D3 autoreceptors, piribedil can reduce the synthesis and release of dopamine. nih.gov Clinical studies have shown that piribedil causes a significant decrease in the accumulation of homovanillic acid (HVA), a major dopamine metabolite, in cerebrospinal fluid, which suggests a reduced turnover of endogenous dopamine in the brain. nih.gov

Conversely, its antagonism of presynaptic α2-adrenergic autoreceptors leads to an increase in the release of norepinephrine. nih.govpatsnap.com This action has been demonstrated by findings of accelerated hippocampal norepinephrine synthesis and elevated levels of norepinephrine in the hippocampus and frontal cortex following piribedil administration in animal models. nih.gov Furthermore, by blocking α2-adrenoceptors on cholinergic terminals, piribedil can indirectly enhance the release of acetylcholine (B1216132) in the frontal cortex. conicet.gov.ar

Dopamine System Regulation

Piribedil functions as a selective partial agonist at dopamine D2 and D3 receptors. cambridge.org This means that while it binds to and activates these receptors, it does so with less intensity than the endogenous neurotransmitter, dopamine. nih.gov This partial agonism is considered sufficient for alleviating motor dysfunction, particularly in conditions where dopamine-deprived striatal D2 receptors have become supersensitive. nih.gov The lower efficacy of piribedil compared to full agonists may help to limit undesirable effects that can arise from excessive stimulation of dopamine receptors in other brain regions. nih.gov

Research indicates that piribedil has a higher affinity for D3 receptors compared to D2 receptors. selleckchem.com The stimulation of these receptors in the brain helps to compensate for dopamine deficiencies. patsnap.compatsnap.com This action on the dopaminergic system is central to its effects on motor control. patsnap.com The main metabolite of piribedil, S584, is also thought to contribute to its effects through its affinity for D1 receptors. researchgate.netcambridge.org

Table 1: Piribedil Mesylate and Dopamine Receptor Interactions

| Receptor Subtype | Action | Significance |

|---|---|---|

| Dopamine D2 | Partial Agonist | Alleviates motor symptoms by compensating for dopamine loss. nih.govpatsnap.com |

| Dopamine D3 | Partial Agonist (higher affinity than for D2) | Contributes to motor control and may influence cognitive and mood-related functions. patsnap.comselleckchem.com |

| Dopamine D1 | Weak affinity (metabolite S584 shows some affinity) | The contribution of the main metabolite to the overall effect is still under investigation. researchgate.netcambridge.org |

Noradrenergic System Influence

In addition to its dopaminergic activity, piribedil acts as an antagonist at α2-adrenergic receptors, specifically subtypes α2A and α2C. nih.govwikipedia.org This antagonism blocks the presynaptic autoreceptors on noradrenergic neurons, leading to an increased release of norepinephrine. patsnap.comnih.gov This enhancement of noradrenergic transmission is thought to contribute to improvements in alertness, attention, and cognitive function. conicet.gov.arpatsnap.com

Animal studies have demonstrated that piribedil's α2-adrenergic antagonism leads to an increased cerebral turnover of noradrenaline. conicet.gov.ar This is due to an increase in the firing rate of neurons in the locus coeruleus, a key area for noradrenergic signaling. conicet.gov.ar This dual action on both the dopaminergic and noradrenergic systems gives piribedil a unique profile among dopamine agonists. patsnap.com The integrity of the noradrenergic system may also play a role in protecting dopamine neurons from damage. frontiersin.org

Table 2: Piribedil Mesylate and Noradrenergic Receptor Interactions

| Receptor Subtype | Action | Significance |

|---|---|---|

| α2-Adrenergic (α2A, α2C) | Antagonist | Enhances norepinephrine release, potentially improving alertness, cognition, and mood. nih.govpatsnap.comresearchgate.net |

Cholinergic System Interactions

Piribedil has a negligible affinity for cholinergic receptors. conicet.gov.arcambridge.org However, it can indirectly influence the cholinergic system. conicet.gov.ar By acting on α2-adrenoreceptors located on cholinergic terminals, piribedil can indirectly enhance the release of acetylcholine in the frontal cortex. conicet.gov.ar This indirect action is a consequence of its primary effect on the noradrenergic system. nih.govresearchgate.net

Studies have shown that this reinforcement of cholinergic transmission may contribute to the beneficial effects of piribedil on cognitive function. nih.govresearchgate.net However, direct interactions with cholinergic receptors are minimal. conicet.gov.arresearchgate.net One study noted that while piribedil did increase acetylcholine levels in the nucleus accumbens septi and tuberculum olfactorium, this effect was not blocked by a dopamine receptor antagonist, suggesting a mechanism independent of its dopaminergic action. nih.gov

Preclinical Pharmacokinetics and Biodistribution of Piribedil Mesylate

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of piribedil (B1678447) mesylate in preclinical species are key determinants of its systemic exposure and central nervous system (CNS) penetration.

Piribedil exhibits low oral bioavailability, typically reported to be less than 10% researchgate.nettaylorandfrancis.comwikipedia.org. This limited oral absorption is primarily attributed to extensive first-pass metabolism in the liver researchgate.nettaylorandfrancis.com. Consequently, strategies to enhance systemic exposure and brain delivery have been investigated, including novel formulations. For instance, intranasal administration of piribedil-loaded solid lipid nanoparticles (SLNs) formulated into an in situ gel demonstrated a significant increase in brain drug concentration compared to conventional oral or intranasal suspensions researchgate.net.

The ability of piribedil to penetrate the blood-brain barrier (BBB) is essential for its therapeutic action in Parkinson's disease. Preclinical studies have explored various delivery routes to optimize BBB penetration. Intranasal administration has emerged as a promising strategy, offering a direct pathway to the brain that bypasses the BBB to a significant extent researchgate.netmdpi.comresearchgate.net. In rat models, intranasal delivery of piribedil-loaded SLN gel resulted in an approximately four-fold higher brain area under the curve (AUC) compared to a standard intranasal suspension, indicating enhanced brain uptake dynamics researchgate.net. Furthermore, data from mice suggest that piribedil can cross the placental barrier and distribute into fetal organs myservier-me.com. Physiologically based pharmacokinetic (PBPK) modeling is also being employed to predict and understand drug penetration across the BBB nih.gov.

The distribution of piribedil within the CNS and peripheral tissues has been investigated using various analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed and utilized for the determination of piribedil concentrations in rat plasma and brain samples pensoft.net. In MPTP-treated primate models, piribedil has been observed to interact with dopamine (B1211576) receptors in specific brain regions, notably the substantia nigra and nucleus accumbens, but not the striatum nih.gov. Preclinical studies in mice have also indicated that piribedil can distribute into fetal organs after crossing the placental barrier myservier-me.com. While detailed distribution patterns in all peripheral tissues are not extensively documented in the available literature, the general principles of drug distribution to various tissues are a fundamental aspect of preclinical pharmacokinetic assessments frontiersin.org.

Blood-Brain Barrier Penetration and Brain Uptake Dynamics

Metabolism and Biotransformation Pathways in Preclinical Systems

Piribedil undergoes significant metabolism in preclinical systems, primarily in the liver, leading to the formation of various metabolites.

Piribedil is extensively metabolized, with key pathways including demethylation, p-hydroxylation, and N-oxidation researchgate.nettaylorandfrancis.comwikipedia.orgconicet.gov.ar. This biotransformation process generates several metabolites, one of which is identified as an active D1 agonist taylorandfrancis.comconicet.gov.ar. Specifically, 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine has been characterized as a pharmacologically active metabolite taylorandfrancis.com. Other primary metabolites are described as hydroxylated and dihydroxylated derivatives myservier-me.commims.com. However, studies in rats have indicated that certain metabolites, such as the catechol, p-hydroxylated, and N-oxide forms, are detected only in trace amounts within the brain, suggesting a limited contribution to the drug's dopaminergic effects in this species nih.gov. The elimination of piribedil metabolites occurs predominantly via the renal route (approximately 68%), with a smaller proportion excreted through the bile (approximately 25%) wikipedia.orgmyservier-me.commims.com.

Table 1: Key Metabolites of Piribedil Identified in Preclinical Studies

| Metabolite Description | Activity | Notes | References |

| S584 (Catechol derivative) | Active D1 agonist | Identified as pharmacologically active. | taylorandfrancis.comconicet.gov.ar |

| Hydroxylated derivative | Not specified | Described as a primary metabolite. | myservier-me.commims.com |

| Dihydroxylated derivative | Not specified | Described as a primary metabolite. | myservier-me.commims.com |

| 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine | Pharmacologically active | Specifically identified as an active metabolite. | taylorandfrancis.com |

Table 2: Comparative Brain Uptake of Piribedil Formulations in Preclinical Models

| Formulation/Route of Administration | Comparison Group | Brain AUC (Fold Increase) | Notes | References |

| Intranasal SLN gel | Intranasal suspension | ~4-fold higher | Enhanced brain concentration. | researchgate.net |

| Intranasal SLN gel | Native suspension (oral) | ~4-fold higher | Enhanced brain concentration. | researchgate.net |

| Intranasal SLN suspension | Intranasal SLN gel | 1.29-fold greater | Brain bioavailability (AUC 0-6h,brain). | researchgate.net |

| Intranasal SLN suspension | Intranasal SLN gel | 1.40-fold greater | Mean brain residence time (MRT brain). | researchgate.net |

Compound Name List:

Piribedil

Piribedil mesylate

Identification and Characterization of Active Metabolites

Elimination Routes and Excretion Mechanisms in Animal Models

The elimination of piribedil mesylate from the body in preclinical models primarily occurs through metabolic transformation followed by excretion of its metabolites. While specific quantitative data tables detailing excretion routes in various animal species are not extensively detailed in the provided sources, general pathways and mechanisms have been identified.

Piribedil undergoes extensive metabolism, primarily in the liver. The metabolic pathways include demethylation, p-hydroxylation, and N-oxidation, leading to the formation of several metabolites conicet.gov.artaylorandfrancis.com. One identified active metabolite is 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine taylorandfrancis.com. Research indicates that these metabolites are renally excreted, with no amount of the parent compound being excreted unchanged in the urine taylorandfrancis.com.

Studies have indicated that piribedil is excreted essentially in the urine, with a significant portion of the absorbed drug appearing in this route as metabolites myservier-me.comwikipedia.org. Furthermore, a portion of piribedil is also excreted via the bile myservier-me.com. While specific percentages for animal models are not explicitly provided, human pharmacokinetic data suggests that approximately 68% of the absorbed piribedil is excreted via the renal route, and about 25% is excreted in bile myservier-me.comwikipedia.org. These figures provide an indication of the primary excretion pathways, which are likely conserved across species, although quantitative differences may exist.

Summary of Excretion Pathways (Based on available data, primarily from human studies but indicative of general mechanisms):

| Excretion Route | Proportion (Approximate) | Notes |

| Renal (Urine) | ~68% | Excretion of piribedil metabolites. The parent compound is not excreted unchanged in urine taylorandfrancis.com. |

| Biliary (Feces) | ~25% | Excretion of piribedil and/or its metabolites via the bile. |

Note: The percentages provided are primarily derived from human pharmacokinetic data but illustrate the main excretion routes for piribedil and its metabolites.

The elimination half-life of piribedil is reported to be biphasic in humans, with a first phase of 1.7 hours and a second, slower phase of 6.9 hours myservier-me.com. In animal models, while specific half-life data for elimination routes is not detailed, the extensive hepatic metabolism suggests that liver function plays a crucial role in the clearance of piribedil.

Pharmacological Effects of Piribedil Mesylate in Animal Models

Neuroprotective and Neurorestorative Mechanisms

Piribedil's actions extend beyond its primary dopaminergic activity, suggesting potential roles in mitigating neuronal damage and supporting brain health.

Modulation of Neuronal Survival and Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory cytokines such as TNF-α and IL-1β, is increasingly recognized as a key contributor to neurodegeneration in conditions like Parkinson's disease (PD) frontiersin.orgnih.govgums.ac.ir. Animal models have shown that anti-inflammatory treatments can reduce neuronal degeneration nih.gov. Piribedil's potential to protect neurons from stress-induced cell death, as indicated by its cytoprotective effects against ischemia/hypoxia researchgate.net, suggests a possible role in modulating neuronal survival. However, specific studies detailing piribedil (B1678447) mesylate's direct impact on inflammatory markers or neuronal apoptosis in animal models were not prominently featured in the reviewed literature.

Cerebral Vasculature and Blood Flow Regulation

Piribedil has demonstrated a capacity to influence cerebral blood flow (CBF). Studies in animals, as well as in humans, indicate that piribedil can provoke an increase in CBF nih.gov. This effect is attributed, in part, to its α2-adrenolytic activity, which can lead to vasodilation researchgate.net. Such vasodilatory actions are crucial for ensuring adequate oxygen and nutrient supply to the brain, which is vital for maintaining neuronal function and preventing ischemic damage.

Table 1: Effects of Piribedil on Cerebral Blood Flow

| Parameter | Effect Observed in Animal Models | Citation |

| Cerebral Blood Flow (CBF) | Increased | nih.gov |

| Vasodilation | Mediated by α2-adrenolytic activity | researchgate.net |

Cardiovascular Effects in Animal Models

Piribedil exhibits notable effects on the cardiovascular system, primarily influencing blood pressure and vascular tone. In animal studies, piribedil has been shown to inhibit increases in diastolic blood pressure, suggesting a role in blood pressure regulation nih.gov. This effect is thought to be mediated through the stimulation of presynaptic dopamine (B1211576) receptors, which can modulate vascular sympathetic transmission nih.gov. Furthermore, piribedil's α2-adrenolytic activity contributes to vasodilation researchgate.net. While some studies indicate a potential for increased heart rate as a sympathetic reflex researchgate.net, other research suggests piribedil can lower blood pressure through distinct hemodynamic mechanisms scielo.org.

Table 2: Cardiovascular Effects of Piribedil in Animal Models

| Cardiovascular Parameter | Effect Observed | Potential Mechanism | Citation |

| Diastolic Blood Pressure | Inhibited increases induced by spinal cord stimulation | Presynaptic dopamine receptor stimulation | nih.gov |

| Blood Pressure | Can lower blood pressure (compared with bromocriptine) | Distinct hemodynamic mechanisms | scielo.org |

| Vascular Tone | Vasodilation | α2-adrenolytic activity | researchgate.net |

| Heart Rate | Sympathetic reflex increase (reported); no modification of spinal cord stimulation-induced increase (in pithed rats) | Sympathetic reflex; Dopamine receptor stimulation (presynaptic) | researchgate.net, nih.gov |

Compound List:

Piribedil

Piribedil mesylate

Advanced Methodological Approaches in Piribedil Mesylate Research

In Vitro Assay Systems

In vitro methods provide a controlled environment to dissect the molecular interactions and cellular responses to piribedil (B1678447) mesylate.

Receptor Binding and Functional Assays (e.g., Radioligand Binding, Autoradiography)

Receptor binding assays are fundamental in determining the affinity and selectivity of piribedil for its target receptors. numberanalytics.com These biochemical techniques measure the interaction between a radiolabeled ligand and a receptor, providing quantitative data on binding characteristics. numberanalytics.com

Radioligand Binding Assays:

Radioligand binding studies have been instrumental in characterizing the binding profile of piribedil. numberanalytics.com These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled compound and varying concentrations of the unlabeled drug being tested (in this case, piribedil). universiteitleiden.nl The amount of radioligand displaced by piribedil is measured, allowing for the calculation of its binding affinity (Ki) or the concentration required to inhibit 50% of the specific binding (IC50). caymanchem.comnih.gov

Studies have shown that piribedil and its metabolites exhibit a notable affinity for dopamine (B1211576) D2 and D3 receptors. researchgate.net For instance, in vitro binding assays using [3H]spiperone as the radiolabel on rat brain sections revealed that piribedil inhibits binding to D2, D3, and D4 receptors. Research has indicated that piribedil possesses a significantly higher affinity for the D3 receptor subtype compared to the D2-like receptor family. rndsystems.com Specifically, one study reported that piribedil has approximately 20 times greater affinity for D3 receptors than for D2-like receptors. nih.govrndsystems.com The compound shows very low affinity for the D1 receptor subtype. nih.gov

Autoradiography:

Autoradiography complements radioligand binding by providing a visual map of receptor distribution within tissue sections. In this technique, brain slices are incubated with a radioligand, and the resulting radioactive signal is captured on film or with a sensitive detector.

Receptor binding autoradiography using the selective D3 ligand [3H]7-OH-(R)DPAT has demonstrated that piribedil is a potent inhibitor at dopamine D3 receptors, particularly in limbic regions of the brain like the islands of Calleja. nih.gov The IC50 for piribedil in these regions was found to be between 30 and 60 nM. nih.gov In contrast, the IC50 for the inhibition of [3H]spiperone binding to the broader D2-like receptor family (D2, D3, and D4) in various brain regions was in the range of 10⁻⁷ to 10⁻⁶ M. nih.gov

Interactive Data Table: Piribedil Mesylate Receptor Binding Affinity

| Receptor Subtype | Radioligand | Brain Region | Measured Affinity (IC50) | Reference |

| Dopamine D3 | [3H]7-OH-(R)DPAT | Islands of Calleja | 30-60 nM | nih.gov |

| Dopamine D2-like (D2, D3, D4) | [3H]spiperone | Caudate Putamen, Olfactory Tubercles, Nucleus Accumbens | 100-1000 nM | nih.gov |

| Dopamine D1 | Not Specified | Not Specified | >10,000 nM | nih.gov |

Cell Culture Models for Neurochemical and Neuroprotective Studies

Cell culture models offer a simplified and controlled system to investigate the neurochemical and neuroprotective effects of piribedil at the cellular level. Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, are frequently used in Parkinson's disease research because they can be differentiated into dopaminergic-like neurons. imrpress.com

These models are valuable for studying pathological processes like neuronal apoptosis and the effects of neurotoxins. imrpress.com For instance, the neurotoxin 6-hydroxydopamine (6-OHDA) is often used in cell culture to induce a Parkinson's-like state of oxidative stress and cell death. accscience.com Researchers can then test the ability of compounds like piribedil to protect the cells from this damage.

Recent studies have explored the neuroprotective effects of various compounds in 6-OHDA-induced SH-SY5Y cell models, investigating mechanisms such as the inhibition of inflammatory cytokines and the regulation of microglial polarization. accscience.com While direct studies on piribedil's neuroprotective effects in these specific published models were not detailed in the provided search results, the established use of these systems provides a clear framework for such investigations. The potential cytoprotective effects of piribedil's D2/D3 agonism have been suggested, particularly in animal models of acute stress like transient ischemia/hypoxia, where it may prevent cell death. researchgate.net

In Vivo Animal Model Paradigms

Animal models are indispensable for studying the complex physiological and behavioral effects of piribedil in a living organism.

Lesion-Induced Models of Neurodegeneration (e.g., MPTP, 6-OHDA)

To mimic the dopaminergic neurodegeneration seen in Parkinson's disease, researchers use neurotoxins to create lesion-induced animal models. nih.gov The most common are the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models. nih.gov

6-OHDA Model:

The 6-OHDA model is a classic and widely used tool for creating parkinsonism in rodents. nih.govdovepress.com 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their degeneration through oxidative stress. nih.govdovepress.com This model effectively reproduces the degeneration of the nigrostriatal pathway and the resulting biochemical changes, such as reduced striatal dopamine levels. nih.gov Unilateral injection of 6-OHDA into the striatum or medial forebrain bundle is often used to study motor deficits and the effects of anti-parkinsonian drugs. nih.govnih.gov Piribedil has been evaluated in 6-OHDA-lesioned rats to assess its effects on motor function and treatment-related complications like dyskinesia. caymanchem.comnih.gov For example, one study investigated piribedil's impact on L-DOPA-induced dyskinesias in 6-OHDA lesioned rats. nih.gov

MPTP Model:

The MPTP model is another cornerstone of Parkinson's disease research, particularly in mice and non-human primates. nih.gov MPTP is a pro-drug that, once in the brain, is converted to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium). nih.govnih.gov MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting mitochondrial complex I. nih.gov The MPTP-treated primate model is considered highly relevant as it closely mimics the clinical features of Parkinson's disease. nih.gov Piribedil has been shown to be effective in this model, restoring motor function in MPTP-treated monkeys. researchgate.netnih.gov

Behavioral Phenotyping Techniques (e.g., spontaneous object recognition, radial arm maze, forced swim test)

Behavioral tests are used to assess the effects of piribedil on cognitive function, motor activity, and mood-related behaviors in animal models.

Spontaneous Object Recognition:

This test evaluates an animal's ability to recognize a novel object from a familiar one, providing a measure of learning and memory. Piribedil has been shown to enhance spontaneous object recognition in young adult rats, suggesting a positive effect on cognitive function. caymanchem.com

Radial Arm Maze:

The radial arm maze is a task used to assess spatial learning and working memory. nih.govfu-berlin.de The maze consists of a central platform with several arms radiating outwards, some of which are baited with a reward. nih.gov The animal must learn and remember which arms it has already visited to efficiently find the rewards. Piribedil has been found to attenuate age-related memory impairments in the radial arm maze in mice, further supporting its potential cognitive-enhancing properties. caymanchem.com

Forced Swim Test:

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents. researchgate.netnih.govnih.gov The test involves placing an animal in an inescapable cylinder of water and measuring the time it spends immobile, a behavior interpreted by some as "behavioral despair". researchgate.netnc3rs.org.uk A reduction in immobility time is considered an indicator of antidepressant effect. nc3rs.org.uk Piribedil has been shown to reduce immobility time in the forced swim test in mice, an effect mediated by dopamine D2 receptors. caymanchem.com

Interactive Data Table: Behavioral Effects of Piribedil in Rodent Models

| Behavioral Test | Animal Model | Observed Effect | Reference |

| Spontaneous Object Recognition | Young adult rats | Enhanced recognition memory | caymanchem.com |

| Radial Arm Maze | Aged mice | Attenuation of age-related memory impairments | caymanchem.com |

| Forced Swim Test | Mice | Reduced immobility time | caymanchem.com |

Analytical Chemistry Techniques for Compound Detection

The accurate quantification of piribedil mesylate in biological samples is fundamental to understanding its pharmacokinetic profile. Various analytical techniques have been developed and validated for this purpose, offering high sensitivity and selectivity.

Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-UV, GC-FID) in Biological Matrices

Chromatographic methods coupled with various detectors are the cornerstone for the detection and quantification of piribedil in complex biological matrices such as plasma, serum, and brain tissue. afjbs.com These techniques are essential for pharmacokinetic and bioequivalence studies. pensoft.netpensoft.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method for piribedil analysis due to its superior sensitivity and specificity. pensoft.netresearchgate.net A sensitive, simple, and fast LC-MS/MS method has been developed for determining piribedil in human plasma. pensoft.net This method often involves a straightforward protein precipitation step for sample preparation, using a solvent like acetonitrile. pensoft.netpensoft.netimpactfactor.org The separation is typically achieved on a C18 column, followed by detection using an MS/MS system in the positive ion mode via Multiple Reaction Monitoring (MRM). pensoft.netresearchgate.net For instance, one validated method demonstrated linearity over a concentration range of 3.4–5952 pg/mL in human plasma, with a lower limit of quantification (LLOQ) of 3.42 pg/mL. pensoft.netresearchgate.net This level of sensitivity is crucial for capturing the low concentrations of piribedil observed in plasma following administration. pensoft.netpensoft.netmdpi.com The method has been successfully applied to pharmacokinetic studies in healthy volunteers. pensoft.netresearchgate.net

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Photodiode Array (PDA) Detection: HPLC methods coupled with UV or PDA detectors offer a robust and more accessible alternative to LC-MS/MS. nih.govinnovareacademics.in These methods have been used to determine piribedil in rat plasma and brain tissue. nih.gov A detection wavelength of 238 nm is often selected due to piribedil's absorption maximum at this wavelength. ijpsonline.com While generally less sensitive than MS/MS, HPLC-UV/PDA methods can achieve adequate sensitivity for many applications. nih.gov For example, a validated HPLC-PDA method achieved a linear response in the concentration range of 150-3000 ng/mL in plasma and 450-9000 ng/g in brain tissue. nih.gov Another stability-indicating HPLC method reported a linearity range of 20-100 μg/ml. innovareacademics.in Some studies have also employed HPLC with fluorescence detection, which offers greater sensitivity than PDA detection. nih.gov

Gas Chromatography-Flame Ionization Detector (GC-FID): Historically, gas chromatography was one of the early techniques used for piribedil analysis. A method utilizing a flame ionization detector (FID) was described for detecting piribedil in brain tissue and plasma. pensoft.netpensoft.net While effective at the time, GC-based methods have largely been superseded by the more sensitive and specific LC-MS/MS techniques for bioanalytical applications. pensoft.netpensoft.net

Interactive Data Table: Analytical Methods for Piribedil Detection

| Method | Matrix | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Protein Precipitation | Range: 3.4–5952 pg/mL; LLOQ: 3.42 pg/mL; High sensitivity and specificity. | pensoft.netresearchgate.net |

| LC-MS/MS | Human Plasma | Direct Precipitation | Range: 0.02 to 5.00 ng/mL. | pensoft.net |

| HPLC-PDA | Rat Plasma | Protein Precipitation | Range: 150-3000 ng/mL; Less sensitive than fluorescence detection. | nih.govwiley.com |

| HPLC-PDA | Rat Brain Tissue | Protein Precipitation | Range: 450-9000 ng/g. | nih.gov |

| HPLC-Fluorescence | Rat Plasma | Protein Precipitation | Range: 5-300 ng/mL; More sensitive than PDA detection. | nih.gov |

| HPLC-Fluorescence | Rat Brain Tissue | Protein Precipitation | Range: 15-900 ng/g. | nih.gov |

| RP-HPLC | Bulk Drug | Not Applicable | Linearity: 20-100 μg/ml; Retention time: 3.4 minutes. | innovareacademics.in |

| GC-FID | Brain Tissue, Plasma | Not Specified | Early method for detection; Largely replaced by LC-MS/MS. | pensoft.netpensoft.net |

Novel Drug Delivery System Development for Enhanced Brain Targeting (e.g., Nanoparticles)

A significant challenge in the therapeutic application of piribedil is its limited ability to cross the blood-brain barrier (BBB), which restricts its concentration at the target site within the central nervous system (CNS). impactfactor.org To overcome this, researchers are actively developing novel drug delivery systems, with a major focus on nanotechnology-based approaches. impactfactor.orgmdpi.commdpi.com These systems aim to enhance drug solubility, stability, and, most importantly, brain bioavailability. mdpi.com

The intranasal route is a promising alternative for direct nose-to-brain delivery, as it bypasses the BBB and both gastrointestinal and hepatic first-pass metabolism. mdpi.com Nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles are particularly suited for this purpose. mdpi.comntno.org

Solid Lipid Nanoparticles (SLNs): SLNs are biocompatible and biodegradable lipid-based carriers that can encapsulate drugs like piribedil. impactfactor.orgntno.org Studies have shown that incorporating piribedil into SLNs can significantly improve its delivery to the brain. nih.govmdpi.com In one study, piribedil-loaded SLNs (PBD-SLNs) were developed and dispersed into a thermoresponsive in-situ gel for intranasal administration. nih.gov This formulation increased the piribedil concentration in the brain by approximately four-fold compared to a standard intranasal suspension. mdpi.comnih.govmdpi.com The gel formulation also helps to overcome rapid mucociliary clearance in the nasal cavity. nih.gov

Lecithin-Chitosan Hybrid Nanoparticles: Another advanced approach involves the use of hybrid nanoparticles. Piribedil-loaded lecithin-chitosan nanoparticles (PBD-LCNs) have been developed to improve direct nose-to-brain transport. nih.gov When these nanoparticles, with a mean particle size of 147 nm, were incorporated into a thermo-responsive in-situ gel, they demonstrated a 6.4-fold increase in the relative bioavailability of piribedil in the brain compared to an intranasal suspension. mdpi.comnih.gov This system showed a direct transport percentage (DTP) to the brain of 56%, indicating highly efficient direct nose-to-brain uptake. mdpi.comnih.gov

Nanosuspensions: Nanosuspension technology is another strategy to enhance the delivery of poorly soluble drugs like piribedil. innovareacademics.inscispace.com A nanosuspension of piribedil, prepared by the sonoprecipitation method, resulted in nanoparticles with an average size of 46.7 nm to 50.1 nm. innovareacademics.inscispace.comresearchgate.net Dispersing this nanosuspension in a nasal in-situ gel offers a potential solution to improve drug solubility and penetration across the BBB, holding promise for more effective brain-targeted treatment. innovareacademics.inscispace.com

Interactive Data Table: Nanoparticle-Based Drug Delivery Systems for Piribedil

| Delivery System | Key Features | Particle Size | Key Findings | Reference |

|---|---|---|---|---|

| Solid Lipid Nanoparticles (PBD-SLNs) in In-Situ Gel | Intranasal delivery, thermoresponsive gel to delay clearance. | 358 nm | ~4-fold increase in brain AUC compared to intranasal suspension; DTP value of 27%. | mdpi.comnih.gov |

| Lecithin-Chitosan Hybrid Nanoparticles (PBD-LCNs) in In-Situ Gel | Intranasal delivery, hybrid nanoparticle structure. | 147 nm | 6.4-fold increase in relative brain bioavailability; DTP value of 56%. | mdpi.comnih.gov |

| Nanosuspension in In-Situ Gel | Intranasal delivery, sonoprecipitation method, enhanced dissolution. | 46.7 - 50.1 nm | Transition from crystalline to amorphous state; Favorable stability (Zeta potential: -33.78 to -35.06 mV). | innovareacademics.inscispace.com |

Future Directions and Translational Research Perspectives for Piribedil Mesylate

Elucidation of Unexplored Pharmacological Targets and Polypharmacology

While piribedil (B1678447) mesylate's primary actions on dopamine (B1211576) and alpha-2 adrenergic receptors are recognized, its full pharmacological landscape remains an area for deeper investigation. Emerging research suggests that piribedil interacts with a broader spectrum of neurotransmitter pathways, including serotoninergic, histaminergic, and cholinergic receptors, albeit with minimal affinity in some cases researchgate.netconicet.gov.arpatsnap.com. Future research should aim to systematically map these interactions and elucidate their contribution to both therapeutic effects and potential side effects.

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is increasingly important in drug discovery scielo.org.mx. Piribedil's known dual action on dopaminergic and adrenergic systems already exemplifies this. Further research could characterize the precise nature and clinical relevance of its interactions with less-understood targets. A comprehensive understanding of piribedil's polypharmacological profile could unlock new therapeutic strategies by leveraging these additional actions or by identifying specific off-target effects that might be mitigated through derivative development.

Table 1: Known Pharmacological Targets and Interactions of Piribedil Mesylate

| Target Receptor Subtype | Action | Key References |

| Dopamine D2, D3 | Agonist | conicet.gov.arpatsnap.commedchemexpress.comwikipedia.orgconicet.gov.arpatsnap.comnih.gov |

| Dopamine D4 | Antagonist | wikipedia.org |

| α2A, α2C Adrenergic | Antagonist | conicet.gov.arpatsnap.commedchemexpress.comwikipedia.orgconicet.gov.arpatsnap.comnih.gov |

| Serotonin (B10506) (5-HT) | Minimal effects/Interaction | researchgate.netconicet.gov.arpatsnap.com |

| Histaminergic | Minimal effects | researchgate.netconicet.gov.arpatsnap.com |

| Cholinergic | Minimal effects | researchgate.netconicet.gov.arpatsnap.com |

| MLL1 methyltransferase | Inhibitor (EC50: 0.18 μM) | medchemexpress.com |

Development of Advanced Piribedil Mesylate Derivatives with Modified Profiles

Translational research can significantly benefit from the development of novel piribedil mesylate derivatives with optimized pharmacological and pharmacokinetic profiles. Such efforts could focus on enhancing target selectivity, improving oral bioavailability, prolonging half-life, or reducing off-target interactions that may contribute to adverse effects. For instance, advancements in drug delivery systems, such as the development of solid lipid nanoparticles (SLNs) and in situ gelling systems for intranasal delivery, have shown promise in increasing piribedil's brain uptake and potentially modifying its pharmacokinetic profile researchgate.netmdpi.com.

Future work could involve structure-activity relationship (SAR) studies to design analogs with altered affinities for specific dopamine or adrenergic receptor subtypes, or even novel targets. The goal would be to create compounds that retain the beneficial effects of piribedil while offering improved efficacy, reduced side effects, or suitability for different routes of administration. Research into developing derivatives with modified profiles is crucial for maximizing piribedil's therapeutic potential.

Integration with Emerging Neurobiological Concepts and Pathophysiological Pathways

The understanding of neurodegenerative diseases, particularly Parkinson's disease, is continually evolving. Integrating piribedil mesylate's known actions with emerging neurobiological concepts offers fertile ground for future research. For example, neuroinflammation is increasingly recognized as a critical component in the pathogenesis of PD eco-vector.com. Investigating piribedil's potential immunomodulatory effects or its impact on inflammatory pathways within the central nervous system could reveal new therapeutic dimensions.

Furthermore, piribedil's observed vascular activity, including its ability to improve cerebral blood flow patsnap.com, aligns with research exploring the role of vascular health and neuroprotection in neurodegenerative conditions frontiersin.org. Future studies could explore how piribedil might leverage these vascular effects to enhance neuronal survival or protect against insults related to mitochondrial dysfunction or protein aggregation, key pathological processes in PD nih.govnih.gov. Understanding how piribedil's dopaminergic and adrenergic actions interact with these broader neurobiological pathways could lead to a more comprehensive therapeutic strategy.

Preclinical Research Avenues for Novel Therapeutic Applications Beyond Established Uses

Beyond its primary indication in Parkinson's disease motor symptoms, piribedil mesylate shows promise for addressing other aspects of neurodegenerative disorders and potentially other conditions. Pilot clinical studies and preclinical research suggest efficacy in improving non-motor symptoms (NMS) of PD, such as apathy, and in enhancing cognitive functions in elderly individuals with mild cognitive impairment (MCI) conicet.gov.arwikipedia.orgnih.govresearchgate.netnih.gov.

Table 2: Preclinical and Clinical Findings in Cognitive Function Studies

| Study Focus/Model | Patient Group/Model | Key Finding | References |

| Mild Cognitive Impairment | Patients with MCI (MMSE 21-25) | Improved global cognitive function; higher response rate (63.3% vs 26.7%) and greater mean MMSE increase than placebo. | nih.gov |

| Cognitive Deficits | Elderly subjects with cognitive deficits | Improvement in attention, motivation, memory. | wikipedia.org |

| Alertness & Processing | Young healthy volunteers (IV infusion) | Improved simple reaction time, recall, dual coding; increased theta and fast beta waves on EEG. | nih.gov |

Future preclinical research could systematically evaluate piribedil's efficacy in animal models of various cognitive disorders, depression, anxiety, and sleep disturbances. Its known interaction with MLL1 methyltransferase activity medchemexpress.com also presents a novel, albeit less explored, avenue for investigation, potentially in oncology or other disease areas. Furthermore, its vascular effects could be explored in models of cerebrovascular disease or conditions where impaired blood flow contributes to pathology.

Compound Name Table:

Piribedil mesylate

Piribedil

Dopamine

Levodopa (B1675098) (L-DOPA)

Rasagiline mesylate

Ropinirole

Rotigotine

Apomorphine

Bromocriptine

Lisuride

Pergolide mesylate

Cabergoline

Dihydroergocryptine

Tetrabenazine

Domperidone

Clonidine

Enadoline

Atipamezole

Fluparoxan hydrochloride

Imiloxan hydrochloride

ARC 239 dihydrochloride (B599025)

RS-15385-198

Q & A

Basic: What are the primary pharmacological mechanisms of piribedil mesylate, and how do they influence experimental design in Parkinson’s disease (PD) research?

Piribedil mesylate acts as a selective dopamine D2/D3 receptor agonist with α2-adrenergic antagonist properties, which underpins its therapeutic potential in PD . In experimental design, researchers should focus on dose-response studies to isolate D2/D3 effects from α2-adrenergic modulation. For example, preclinical models (e.g., 6-OHDA-lesioned rodents) can assess motor improvement via rotarod tests, while α2 antagonism can be evaluated using norepinephrine-dependent behavioral assays. Clinical trials should stratify patients based on baseline α2-adrenergic activity to control for confounding effects .

Advanced: How can researchers optimize experimental protocols to evaluate piribedil mesylate’s efficacy in early PD monotherapy while minimizing bias?

The REGAIN study () provides a template:

- Blinding : Use double-blind, placebo-controlled designs with centralized randomization.

- Outcome Measures : Prioritize Unified Parkinson’s Disease Rating Scale (UPDRS) Part III scores as primary endpoints, supplemented by Part II (activities of daily living) and patient-reported outcomes.

- Confounding Factors : Adjust for L-dopa rescue therapy rates, as seen in REGAIN (28% piribedil vs. 14% placebo groups) .

- Statistical Power : Ensure sample sizes account for dropout rates (~20% in long-term PD trials).

Basic: What methodological steps ensure accurate characterization of piribedil mesylate’s purity and stability in preclinical studies?

- Synthesis Validation : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm identity. For purity, employ HPLC with UV detection (λ = 270–280 nm) and ≥95% purity thresholds .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Note that mesylate salts (e.g., osimertinib mesylate in ) may degrade under light; store piribedil mesylate in amber vials at 4°C .

Advanced: How should researchers resolve contradictions in piribedil mesylate’s efficacy data across studies?

- Meta-Analysis : Aggregate data from trials like REGAIN (monotherapy) and combination studies ( ) using random-effects models. Adjust for covariates (e.g., disease duration, concomitant medications).

- Mechanistic Studies : Use PET imaging (e.g., [¹¹C]raclopride) to quantify D2 receptor occupancy in vivo and correlate with clinical outcomes. Discrepancies may arise from differential α2-antagonist effects across patient subgroups .

Basic: What ethical considerations are critical when designing clinical trials involving piribedil mesylate?

- Informed Consent : Disclose risks (e.g., nausea, hypotension) and alternatives (e.g., L-dopa).

- Participant Selection : Exclude patients with severe cardiovascular comorbidities due to α2-antagonist effects. Use stratified randomization by age and baseline UPDRS scores to ensure equity .

Advanced: How can in vitro models be leveraged to study piribedil mesylate’s neuroprotective effects beyond dopamine agonism?

- Cell Culture : Use SH-SY5Y neurons exposed to oxidative stress (e.g., rotenone). Measure mitochondrial membrane potential (JC-1 dye) and apoptosis (Annexin V/PI flow cytometry).

- Gene Expression : Perform RNA-seq to identify pathways (e.g., Nrf2/ARE) modulated by piribedil. Compare with other D2 agonists (e.g., pramipexole) to isolate unique mechanisms .

Basic: What analytical techniques are recommended for quantifying piribedil mesylate in biological matrices?

- UV Spectrophotometry : Validate at λ = 272 nm (methanol solvent), with linearity (1–20 µg/mL), precision (%RSD <2%), and recovery (98–102%) as per guidelines for gemifloxacin mesylate ().

- HPLC-MS/MS : Use C18 columns, mobile phase (0.1% formic acid/acetonitrile), and MRM transitions (m/z 298 → 154 for piribedil). Validate against FDA bioanalytical guidelines .

Advanced: How do experimental designs for piribedil mesylate’s combination therapies differ from monotherapy studies?

- Synergy Testing : Use isobolographic analysis in preclinical models to identify additive/synergistic effects with L-dopa.

- Clinical Endpoints : In trials, prioritize time-to-dyskinesia onset when combining with L-dopa, as piribedil’s D3 selectivity may delay complications .

Basic: What are the key requirements for replicating piribedil mesylate synthesis protocols from literature?

- Documentation : Follow Beilstein Journal guidelines: report reaction conditions (solvent, temperature, catalyst), yields, and characterization data (melting point, NMR shifts) for ≥95% pure batches. Provide supplementary details (e.g., chromatograms) for peer review .

Advanced: How can computational modeling enhance understanding of piribedil mesylate’s receptor binding kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.